molecular formula C14H25N3O2 B2897102 (E)-4-(Dimethylamino)-N-[2-(5,5-dimethyl-2-oxopyrrolidin-3-yl)ethyl]but-2-enamide CAS No. 2411329-92-3

(E)-4-(Dimethylamino)-N-[2-(5,5-dimethyl-2-oxopyrrolidin-3-yl)ethyl]but-2-enamide

Cat. No.: B2897102
CAS No.: 2411329-92-3
M. Wt: 267.373
InChI Key: QZTQBLWXUXGLFC-AATRIKPKSA-N
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Description

This compound is a synthetic amide derivative characterized by an (E)-configured α,β-unsaturated carbonyl system and a 5,5-dimethylpyrrolidin-2-one (pyrrolidinone) moiety.

Properties

IUPAC Name

(E)-4-(dimethylamino)-N-[2-(5,5-dimethyl-2-oxopyrrolidin-3-yl)ethyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O2/c1-14(2)10-11(13(19)16-14)7-8-15-12(18)6-5-9-17(3)4/h5-6,11H,7-10H2,1-4H3,(H,15,18)(H,16,19)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTQBLWXUXGLFC-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(=O)N1)CCNC(=O)C=CCN(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(C(=O)N1)CCNC(=O)/C=C/CN(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(Dimethylamino)-N-[2-(5,5-dimethyl-2-oxopyrrolidin-3-yl)ethyl]but-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of a dimethylamino-substituted alkene with a pyrrolidinone derivative under specific conditions that favor the formation of the (E)-isomer. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(Dimethylamino)-N-[2-(5,5-dimethyl-2-oxopyrrolidin-3-yl)ethyl]but-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-[2-(5,5-dimethyl-2-oxopyrrolidin-3-yl)ethyl]but-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-4-(Dimethylamino)-N-[2-(5,5-dimethyl-2-oxopyrrolidin-3-yl)ethyl]but-2-enamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the context of its use, such as in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

Key Structural Differences

  • Core Heterocycle :

    • Target Compound : Features a 5,5-dimethylpyrrolidin-2-one ring. This bicyclic system provides steric hindrance and metabolic stability due to geminal dimethyl groups .
    • Comparators : Compounds in (e.g., entries m, n, o) incorporate tetrahydropyrimidin-1(2H)-yl groups, which are six-membered rings with higher conformational flexibility and distinct hydrogen-bonding capabilities .
  • Substituent Profiles: The target compound’s dimethylamino group contrasts with the 2,6-dimethylphenoxyacetamido and 3-methylbutanamide groups in analogs. These differences likely alter lipophilicity, solubility, and target selectivity.

Hypothetical Pharmacological Implications

While direct pharmacological data are absent, structural comparisons suggest:

  • Target Selectivity: The pyrrolidinone ring in the target compound may favor binding to enzymes with hydrophobic pockets (e.g., cyclooxygenase-2), whereas tetrahydropyrimidinone-containing analogs () might target proteases or kinases.
  • Metabolic Stability: The geminal dimethyl groups on the pyrrolidinone ring could reduce oxidative metabolism compared to less hindered analogs.

Data Table: Structural and Functional Comparison

Feature Target Compound Analogs (e.g., m, n, o)
Core Heterocycle 5,5-Dimethylpyrrolidin-2-one Tetrahydropyrimidin-1(2H)-yl
Key Substituents Dimethylamino (C4), butenamide chain 2,6-Dimethylphenoxyacetamido, 3-methylbutanamide
Stereochemistry (E)-configuration at double bond; unspecified stereochemistry at pyrrolidinone Defined stereocenters (e.g., 2S,4S,5S or 2R,4R,5S)
Hypothetical Solubility Higher (due to dimethylamino group) Moderate (lipophilic phenoxy groups may reduce aqueous solubility)

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